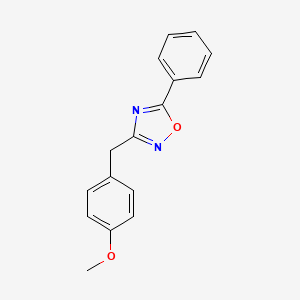
3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, the compound has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, the compound has been shown to exhibit antifungal and antibacterial activity against various strains of fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. The compound has been shown to exhibit anti-inflammatory, antitumor, antifungal, and antibacterial properties, making it a versatile compound for various research applications. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the mechanism of action of the compound could be further elucidated through studies on its interaction with various enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-methoxybenzyl hydrazine with phenylacetic acid in the presence of acetic anhydride and phosphoric acid. Another method involves the reaction of 4-methoxybenzyl hydrazine with phenylacetic acid in the presence of polyphosphoric acid. The yield of the compound using these methods has been reported to range from 60-80%.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole has been widely studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has demonstrated antifungal and antibacterial activity against various strains of fungi and bacteria.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-9-7-12(8-10-14)11-15-17-16(20-18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRNUSLLFNSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
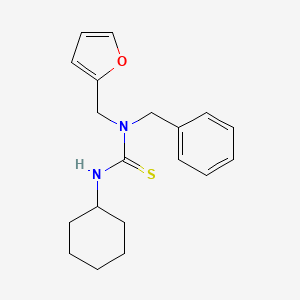
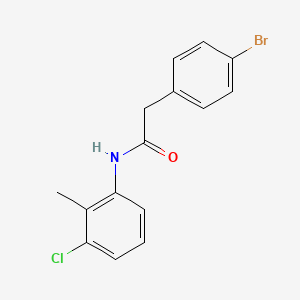
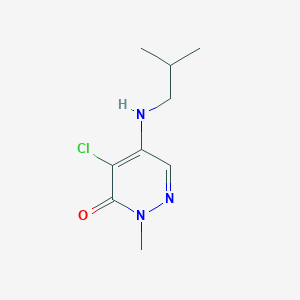
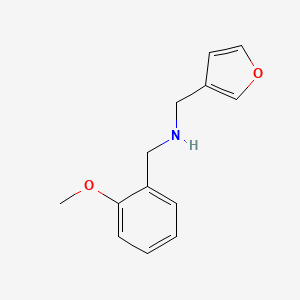
![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
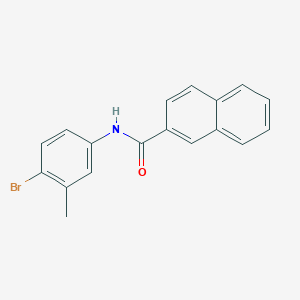
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)
